PF-04217903

描述

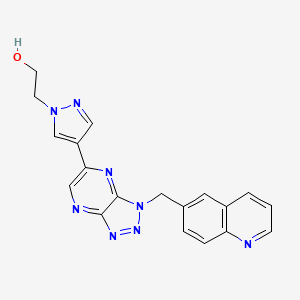

2-[4-[3-(6-quinolinylmethyl)-5-triazolo[4,5-b]pyrazinyl]-1-pyrazolyl]ethanol is a member of quinolines.

PF-04217903 has been used in trials studying the treatment of Neoplasms.

Structure

3D Structure

属性

IUPAC Name |

2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N8O/c28-7-6-26-12-15(9-22-26)17-10-21-18-19(23-17)27(25-24-18)11-13-3-4-16-14(8-13)2-1-5-20-16/h1-5,8-10,12,28H,6-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDMUGYOXRHVNMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)CN3C4=NC(=CN=C4N=N3)C5=CN(N=C5)CCO)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401026097 | |

| Record name | 2-(4-(1-(Quinolin-6-ylmethyl)-1H-(1,2,3)triazolo(4,5-b)pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401026097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956905-27-4 | |

| Record name | PF-04217903 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956905274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-04217903 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12848 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-(4-(1-(Quinolin-6-ylmethyl)-1H-(1,2,3)triazolo(4,5-b)pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401026097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-04217903 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CYJ9ATV1IJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Synthesis of PF-04217903: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-04217903 is a potent and highly selective, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3][4][5] The c-Met pathway is a critical driver in the development and progression of various human cancers, making it a prime target for therapeutic intervention.[1][4] This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of PF-04217903, intended for researchers and professionals in the field of drug development.

Introduction: The Rationale for Targeting c-Met

The mesenchymal-epithelial transition factor (c-Met), also known as the hepatocyte growth factor (HGF) receptor, is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, migration, and invasion.[6][7] Aberrant activation of the HGF/c-Met signaling pathway, through mechanisms such as gene amplification, mutation, or autocrine/paracrine loops, is strongly implicated in the oncogenesis and metastasis of numerous cancers.[4][5] Consequently, the development of selective c-Met inhibitors represents a promising therapeutic strategy. PF-04217903 emerged from a dedicated drug discovery program aimed at identifying a potent and exquisitely selective c-Met inhibitor with favorable pharmacokinetic properties for clinical development.[1]

Discovery of PF-04217903: From Hit to Clinical Candidate

The journey to PF-04217903 began with a high-throughput screening (HTS) campaign that identified an oxindole hydrazide as a hit compound.[1] This initial hit demonstrated an unusual degree of selectivity for c-Met over a broad panel of other kinases.[1]

A key breakthrough in the lead optimization process was the determination of the cocrystal structure of a related oxindole hydrazide inhibitor bound to the nonphosphorylated c-Met kinase domain.[1] This structural insight revealed a unique binding mode responsible for the compound's remarkable selectivity.[1] However, the oxindole hydrazide scaffold was found to be chemically and metabolically labile.[1]

Leveraging structure-based drug design, the research team replaced the unstable oxindole hydrazide core with a more robust and metabolically stable triazolopyrazine scaffold.[1] This strategic modification, followed by extensive medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties, ultimately led to the identification of 2-(4-(1-(quinolin-6-ylmethyl)-1H-[1][2][6]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol, designated as PF-04217903.[1]

Synthesis of PF-04217903

The synthesis of PF-04217903 was developed and carried out at Pfizer Global Research and Development.[5] While the detailed, step-by-step synthesis is typically found in the supplementary information of the primary publication, the overall strategy involves the construction of the core triazolopyrazine ring system, followed by the coupling of the pyrazole and quinoline moieties.

A potential synthetic route, inferred from related syntheses of similar compounds, is outlined below. This should be considered a general representation, and for exact reagents, conditions, and yields, consulting the supplementary materials of Cui et al., J. Med. Chem. 2012, 55 (18), 8091-8109 is essential.

Caption: Generalized Synthetic Workflow for PF-04217903.

Biological Activity and Selectivity

PF-04217903 is a highly potent inhibitor of the c-Met kinase. Its inhibitory activity has been quantified in various assays, demonstrating its efficacy at the enzymatic and cellular levels.

Table 1: In Vitro Inhibitory Activity of PF-04217903

| Assay Type | Target/Cell Line | Parameter | Value (nM) | Reference |

| Biochemical Kinase Assay | Human c-Met | Ki | 4.8 | [2][5] |

| Cellular Phosphorylation Assay | HUVECs (HGF-stimulated) | IC50 | 4.6 | [2][5] |

| Cellular Phosphorylation Assay | Panel of human tumor and endothelial cells | IC50 (mean) | 7.3 | [5] |

| Cell Proliferation Assay | GTL-16 (gastric carcinoma) | IC50 | 12 | [2] |

| Cell Proliferation Assay | NCI-H1993 (NSCLC) | IC50 | 30 | [2] |

| Apoptosis Assay | GTL-16 cells | IC50 | 31 | [2] |

| Endothelial Cell Survival Assay | HUVECs (HGF-mediated) | IC50 | 12 | [2][5] |

| Endothelial Cell Invasion Assay | HUVECs (HGF-mediated) | IC50 | 27 | [5] |

| Endothelial Cell Apoptosis Assay | HUVECs | IC50 | 7 | [5] |

A hallmark of PF-04217903 is its exceptional selectivity. It has been screened against a large panel of kinases and has consistently demonstrated over 1,000-fold selectivity for c-Met.[2][4][5] This high degree of selectivity is crucial for minimizing off-target effects and associated toxicities in a clinical setting.

Mechanism of Action: Inhibition of c-Met Signaling

PF-04217903 functions as an ATP-competitive inhibitor of the c-Met kinase.[4][5] By binding to the ATP-binding pocket of the c-Met kinase domain, it prevents the phosphorylation of the receptor and subsequent activation of downstream signaling pathways.

Caption: PF-04217903 Inhibition of the c-Met Signaling Pathway.

Preclinical In Vivo Efficacy

The anti-tumor activity of PF-04217903 has been demonstrated in various preclinical xenograft models. The efficacy is particularly pronounced in tumors that are dependent on c-Met signaling, such as those with MET gene amplification or an HGF/c-Met autocrine loop.

Table 2: In Vivo Antitumor Activity of PF-04217903

| Xenograft Model | Tumor Type | c-Met Status | Key Findings | Reference |

| GTL-16 | Gastric Carcinoma | MET Amplification | Dose-dependent tumor growth inhibition correlated with inhibition of c-Met phosphorylation. | [5] |

| U87MG | Glioblastoma | HGF/c-Met Autocrine Loop | Significant tumor growth inhibition at well-tolerated doses. | [5] |

| HT29 | Colon Carcinoma | c-Met Expression | Partial tumor growth inhibition alone; enhanced efficacy in combination with RON shRNA. | [4] |

In these in vivo studies, the administration of PF-04217903 led to a dose-dependent inhibition of c-Met phosphorylation in the tumors, which correlated with the observed anti-tumor efficacy.[2][4] Furthermore, PF-04217903 demonstrated anti-angiogenic properties in vivo.[4]

Experimental Protocols

Detailed experimental protocols are critical for the replication and extension of these findings. Below are summaries of the key methodologies employed in the evaluation of PF-04217903.

c-Met Kinase Assay

A continuous-coupled spectrophotometric assay is utilized to quantify the catalytic activity of recombinant human c-Met kinase.[5]

Caption: Workflow for the c-Met Biochemical Kinase Assay.

Protocol Summary:

-

The assay measures the time-dependent production of ADP by c-Met.

-

ADP production is determined by analyzing the rate of NADH consumption, which is measured by a decrease in absorbance at 340 nm.

-

The reaction mixture typically contains the c-Met enzyme, ATP, a suitable substrate, and a coupling system (e.g., pyruvate kinase and lactate dehydrogenase).

-

PF-04217903 is added at varying concentrations to determine its inhibitory effect on the reaction rate.

-

The inhibition constant (Ki) is calculated from the resulting data.

Cellular c-Met Phosphorylation Assay

An ELISA-based assay is used to measure the inhibition of c-Met phosphorylation in cells.

Protocol Summary:

-

Cells (e.g., GTL-16, HUVECs) are seeded in 96-well plates.

-

Cells are treated with various concentrations of PF-04217903 for a specified time.

-

For non-constitutively active cell lines, c-Met is stimulated with HGF.

-

Cell lysates are prepared.

-

A capture ELISA is performed using an antibody specific for total c-Met to capture the protein and a phospho-tyrosine specific antibody for detection.

-

The IC50 value is determined from the dose-response curve.

Cell Proliferation/Survival Assay

The effect of PF-04217903 on cell viability is assessed using standard methods such as MTT or resazurin-based assays.

Protocol Summary:

-

Cells are seeded in 96-well plates at a low density.

-

The cells are treated with a range of concentrations of PF-04217903.

-

For certain cell lines, HGF is added to stimulate proliferation.

-

After a defined incubation period (e.g., 72 hours), a viability reagent (MTT or resazurin) is added.

-

The absorbance or fluorescence is measured to determine the number of viable cells.

-

IC50 values are calculated from the resulting dose-response curves.

Apoptosis Assay

Apoptosis induction by PF-04217903 can be measured using various techniques, including ELISA-based detection of single-stranded DNA (ssDNA) or flow cytometry-based assays for Annexin V staining or caspase activation.

Protocol Summary (ssDNA Apoptosis ELISA):

-

Cells (e.g., GTL-16) are treated with PF-04217903 for a specified duration (e.g., 24 hours).[8]

-

The cells are lysed, and the ssDNA in the lysate is detected using an ELISA kit.[8]

-

The amount of ssDNA is quantified as a percentage of the control (untreated) cells.[8]

In Vivo Xenograft Studies

The anti-tumor efficacy of PF-04217903 is evaluated in immunocompromised mice bearing human tumor xenografts.

Protocol Summary:

-

Human tumor cells (e.g., GTL-16, U87MG) are implanted subcutaneously into athymic nude mice.

-

Once tumors reach a predetermined size, the mice are randomized into treatment and vehicle control groups.

-

PF-04217903 is administered orally at various doses and schedules.

-

Tumor volume is measured regularly throughout the study.

-

At the end of the study, tumors may be harvested for pharmacodynamic analysis (e.g., Western blotting for p-Met, immunohistochemistry for proliferation and apoptosis markers).

Conclusion

PF-04217903 is a testament to the power of structure-based drug design in developing highly potent and selective kinase inhibitors. Its discovery and preclinical development have provided a valuable tool for interrogating the role of c-Met in cancer and have laid the foundation for its clinical evaluation as a potential therapeutic agent. The detailed methodologies and quantitative data presented in this guide offer a comprehensive resource for researchers in the field of oncology drug discovery.

References

- 1. Sensitivity of selected human tumor models to PF-04217903, a novel selective c-Met kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of a novel class of exquisitely selective mesenchymal-epithelial transition factor (c-MET) protein kinase inhibitors and identification of the clinical candidate 2-(4-(1-(quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol (PF-04217903) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide: PF-04217903, a Selective c-Met Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-04217903 is a potent and highly selective, ATP-competitive small-molecule inhibitor of the c-Met (hepatocyte growth factor receptor) tyrosine kinase.[1][2] Dysregulation of the c-Met signaling pathway is implicated in the progression of numerous human cancers, promoting tumor growth, invasion, and angiogenesis.[1][3] PF-04217903 has demonstrated significant antitumor and anti-angiogenic properties in preclinical models, both in vitro and in vivo.[3][4] This document provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental methodologies related to PF-04217903.

Chemical Structure and Properties

PF-04217903 is a complex heterocyclic molecule featuring a quinoline moiety.[5]

IUPAC Name: 2-(4-(1-(quinolin-6-ylmethyl)-1H-[6][7][8]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol

Physicochemical Properties

A summary of the key physicochemical properties of PF-04217903 is presented in Table 1. While experimental data for some parameters are limited in publicly available literature, predicted values are provided for reference. The compound is notably insoluble in water and ethanol but soluble in DMSO.[8][9]

Table 1: Physicochemical Properties of PF-04217903

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₆N₈O | [10] |

| Molecular Weight | 372.38 g/mol | [10] |

| CAS Number | 956905-27-4 | [9] |

| Appearance | Solid | [10] |

| Solubility | Insoluble in Water and Ethanol≥18.6 mg/mL in DMSO | [8][10] |

| Predicted Water Solubility | 0.224 mg/mL | [5] |

| Predicted logP | 1.3 | [5] |

| Predicted pKa (Strongest Basic) | 4.5 | [5] |

Pharmacological Properties

Pharmacodynamics

PF-04217903 is a highly selective inhibitor of c-Met kinase, demonstrating over 1,000-fold selectivity against a panel of more than 150 other kinases.[3] It acts as an ATP-competitive inhibitor, effectively blocking the phosphorylation of c-Met and its downstream signaling pathways.[2] The inhibitory activity of PF-04217903 against wild-type c-Met and various mutants is summarized in Table 2.

Table 2: In Vitro Inhibitory Activity of PF-04217903

| Target/Assay | IC₅₀/Kᵢ (nM) | Cell Line/Assay Conditions |

| c-Met (Kᵢ) | 4.8 | Recombinant human c-Met kinase |

| c-Met phosphorylation | 4.8 | A549 cells |

| c-Met-H1094R | 3.1 | Not specified |

| c-Met-R988C | 6.4 | Not specified |

| c-Met-T1010I | 6.7 | Not specified |

| c-Met-Y1230C | >10,000 | Not specified |

| GTL-16 cell proliferation | 12 | Gastric carcinoma |

| H1993 cell proliferation | 30 | NSCLC |

| GTL-16 cell apoptosis | 31 | Gastric carcinoma |

| HUVEC survival | 12 | Human Umbilical Vein Endothelial Cells |

| HUVEC Matrigel invasion | 27 | Human Umbilical Vein Endothelial Cells |

Data compiled from multiple sources.[2][7][8][11]

Pharmacokinetics

PF-04217903 is an orally bioavailable compound.[1] A Phase 1 clinical trial in patients with advanced solid tumors was initiated but later terminated due to a strategic decision by the developer, not due to safety concerns.[4] Detailed human pharmacokinetic data from this trial are not extensively published. However, a predicted plasma half-life (t½) of 1.9 hours in humans has been reported based on physiologically based pharmacokinetic (PBPK) modeling.[12] In vivo studies in mouse xenograft models have shown that oral administration of PF-04217903 leads to dose-dependent inhibition of c-Met phosphorylation in tumors.[2]

Mechanism of Action: The c-Met Signaling Pathway

The hepatocyte growth factor (HGF)/c-Met signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion. Aberrant activation of this pathway is a key driver in many cancers. PF-04217903 inhibits the tyrosine kinase activity of the c-Met receptor, thereby blocking the downstream signaling cascades.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the characterization of PF-04217903.

Cellular c-Met Phosphorylation ELISA

This assay quantifies the inhibition of c-Met autophosphorylation in a cellular context.

-

Cell Seeding: Seed A549 cells in 96-well plates in growth medium and culture overnight.

-

Serum Starvation: Replace the growth medium with serum-free medium containing 0.04% BSA.

-

Compound Incubation: Add serial dilutions of PF-04217903 to each well and incubate at 37°C for 1 hour.

-

Ligand Stimulation: Add HGF (40 ng/mL) to the cells for 20 minutes to stimulate c-Met phosphorylation.

-

Cell Lysis: Wash the cells once with HBSS supplemented with 1 mM Na₃VO₄ and generate protein lysates.

-

ELISA: Assess the total tyrosine phosphorylation of c-Met using a standard sandwich ELISA method.[8]

Cell Proliferation Assay

This assay measures the effect of PF-04217903 on the proliferation of cancer cell lines.

-

Cell Seeding: Seed tumor cells (e.g., GTL-16, H1993) at a low density in 96-well plates.

-

Compound Treatment: Treat the cells with various concentrations of PF-04217903. For some cell lines (e.g., U87MG, SW620, HT29), also treat with HGF (20 ng/mL).

-

Incubation: Incubate the plates for 72 hours.

-

Viability Assessment: Use MTT or resazurin-based assays to determine the number of viable cells.[13] Alternatively, cells can be counted using a Coulter counter after a 4-day incubation.[8]

Apoptosis Assay

This assay determines the induction of apoptosis by PF-04217903.

-

Cell Seeding: Seed GTL-16 cells in 96-well plates at 40,000 cells per well.

-

Compound Treatment: Add designated concentrations of PF-04217903 in serum-free media.

-

Incubation: Incubate the cells at 37°C in a 5% CO₂ environment for 48 hours.

-

Apoptosis Detection: Use the ssDNA Apoptosis ELISA Kit according to the manufacturer's instructions to quantify apoptosis.[7]

In Vivo Tumor Xenograft Studies

These studies evaluate the antitumor efficacy of PF-04217903 in a living organism.

-

Tumor Implantation: Implant human tumor cells (e.g., GTL-16, U87MG) subcutaneously into athymic nude mice.

-

Tumor Growth: Allow tumors to reach a predetermined size (e.g., ~200 mm³).

-

Drug Administration: Administer PF-04217903 orally at various dose levels (e.g., 1-30 mg/kg/day) or vehicle control.

-

Tumor Measurement: Measure tumor volume regularly using calipers.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of c-Met phosphorylation, cell proliferation markers (e.g., Ki67), and apoptosis markers (e.g., cleaved caspase-3) by ELISA, Western blot, or immunohistochemistry.[13]

Preclinical Development Workflow

The preclinical evaluation of a kinase inhibitor like PF-04217903 typically follows a structured workflow to assess its potential as a therapeutic agent.

Conclusion

PF-04217903 is a well-characterized, potent, and highly selective c-Met inhibitor with demonstrated preclinical antitumor and anti-angiogenic activity. Its mechanism of action through the inhibition of the HGF/c-Met signaling pathway provides a strong rationale for its investigation in c-Met-dependent cancers. While its clinical development was discontinued for strategic reasons, the comprehensive preclinical data available for PF-04217903 make it a valuable tool for cancer research and a benchmark for the development of new c-Met targeted therapies.

References

- 1. Facebook [cancer.gov]

- 2. glpbio.com [glpbio.com]

- 3. Sensitivity of selected human tumor models to PF-04217903, a novel selective c-Met kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. selleckchem.com [selleckchem.com]

- 9. adooq.com [adooq.com]

- 10. raybiotech.com [raybiotech.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Mechanism of Action of PF-04217903, a Selective c-Met Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of PF-04217903, a potent and highly selective small-molecule inhibitor of the c-Met receptor tyrosine kinase. It details the molecular interactions, effects on downstream signaling pathways, and cellular consequences of c-Met inhibition by this compound. The guide includes quantitative data on its potency and selectivity, detailed experimental protocols for its characterization, and visualizations of key pathways and processes to facilitate a deeper understanding for research and development purposes.

Introduction: The c-Met Signaling Axis and Its Role in Oncology

The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase that plays a pivotal role in normal physiological processes such as embryonic development, tissue regeneration, and wound healing.[1][2] Its only known ligand is the hepatocyte growth factor (HGF).[2] Upon HGF binding, c-Met dimerizes and undergoes autophosphorylation of key tyrosine residues within its kinase domain.[3] This activation triggers the recruitment of adaptor proteins and the initiation of multiple downstream intracellular signaling cascades, including the RAS/MAPK, PI3K/AKT/mTOR, and STAT pathways.[2][4][5] These pathways collectively regulate complex cellular programs like proliferation, survival, motility, invasion, and morphogenesis.[1][4][6]

In oncology, dysregulation of the HGF/c-Met axis is a well-established driver of tumor progression.[1][7] Aberrant c-Met activation can occur through various mechanisms, including gene amplification, activating mutations, protein overexpression, or the establishment of an HGF/c-Met autocrine or paracrine loop.[2][4][5][8][9] This sustained signaling promotes tumor growth, angiogenesis, invasion, and metastasis, and is often associated with a more aggressive clinical phenotype and poor prognosis in a variety of cancers, including non-small cell lung cancer (NSCLC), gastric, and renal carcinomas.[2][5][10][11] Consequently, c-Met has emerged as a critical therapeutic target in cancer drug development.[1][4][7]

PF-04217903 is an orally bioavailable, small-molecule inhibitor designed to selectively target the c-Met kinase.[10] Its high selectivity and potent activity make it a valuable tool for both preclinical research and clinical investigation.[12][13][14][15]

Core Mechanism of Action of PF-04217903

PF-04217903 functions as a potent, ATP-competitive inhibitor of the c-Met kinase.[3][12][13][14][15][16][17][18][19][20] This means it directly competes with adenosine triphosphate (ATP) for binding to the catalytic kinase domain of the c-Met receptor.[9][17] By occupying the ATP-binding pocket, PF-04217903 prevents the transfer of a phosphate group from ATP to the tyrosine residues on the c-Met receptor and its substrates. This action effectively blocks the autophosphorylation and subsequent activation of the kinase.[12]

The inhibition of c-Met autophosphorylation is the critical event that abrogates the entire downstream signaling cascade. Without this initial activation step, the docking sites for adaptor proteins like GRB2 and GAB1 are not formed, preventing the activation of key signaling pathways.[4] As a result, PF-04217903 effectively suppresses c-Met-driven cellular processes, including proliferation, survival, migration, and invasion.[10][12][13][14][16][17][18]

The diagram below illustrates the HGF/c-Met signaling pathway and the specific point of inhibition by PF-04217903.

References

- 1. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. c-MET [stage.abbviescience.com]

- 3. Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In the clinic: ongoing clinical trials evaluating c-MET-inhibiting drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Targeting the Hepatocyte Growth Factor–cMET Axis in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting the HGF/Met Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Facebook [cancer.gov]

- 11. c-Met inhibitor - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Sensitivity of selected human tumor models to PF-04217903, a novel selective c-Met kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sensitivity of Selected Human Tumor Models to PF-04217903, a Novel Selective c-Met Kinase Inhibitor [ouci.dntb.gov.ua]

- 16. selleckchem.com [selleckchem.com]

- 17. aacrjournals.org [aacrjournals.org]

- 18. abmole.com [abmole.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

PF-04217903: A Technical Guide to its ATP-Competitive Inhibition of c-Met

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PF-04217903, a potent and highly selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Core Concepts: ATP-Competitive Inhibition by PF-04217903

PF-04217903 functions as a small molecule inhibitor that directly competes with adenosine triphosphate (ATP) for binding to the catalytic kinase domain of the c-Met receptor.[1] By occupying the ATP-binding pocket, PF-04217903 prevents the phosphorylation and subsequent activation of c-Met, thereby blocking downstream signaling pathways crucial for cell growth, survival, migration, and invasion.[1] Its mechanism of action is characterized by high potency and remarkable selectivity for c-Met over a vast array of other kinases, making it a valuable tool for studying c-Met-driven oncogenesis.[2]

The c-Met signaling pathway, upon activation by its ligand, hepatocyte growth factor (HGF), triggers a cascade of intracellular events. The diagram below illustrates the canonical c-Met signaling pathway and the point of inhibition by PF-04217903.

Caption: c-Met signaling pathway and inhibition by PF-04217903.

Quantitative Data Summary

The following tables summarize the key quantitative data for PF-04217903 from various in vitro and cellular assays.

Table 1: In Vitro Kinase Inhibition

| Target | Assay Type | Parameter | Value (nM) | Reference |

| c-Met | Biochemical Kinase Assay | Ki | 4.5 | [1] |

| c-Met | Biochemical Kinase Assay | Ki | 4.8 | [2][3] |

| c-Met (Wild Type) | Cellular Phosphorylation | IC50 | 7.3 | [2] |

| c-Met-H1094R | Cellular Assay | IC50 | 3.1 | [4] |

| c-Met-R988C | Cellular Assay | IC50 | 6.4 | [4] |

| c-Met-T1010I | Cellular Assay | IC50 | 6.7 | [4] |

| c-Met-Y1230C | Cellular Assay | IC50 | >10,000 | [4] |

Table 2: Cellular Activity of PF-04217903

| Cell Line | Assay Type | Parameter | Value (nM) | Reference |

| GTL-16 | Proliferation | IC50 | 5-16 | [1] |

| H1993 | Proliferation | IC50 | 5-16 | [1] |

| A549 | c-Met Phosphorylation | IC50 | 4.8 | [1][4] |

| HUVEC | c-Met Phosphorylation | IC50 | 4.6 | [2] |

| HUVEC | Survival | IC50 | 12 | [1] |

| HUVEC | Apoptosis | IC50 | 27 | [1] |

| HUVEC | Matrigel Invasion | IC50 | 7.3 | [1] |

Table 3: Kinase Selectivity Profile

| Parameter | Value | Reference |

| Selectivity over >150 other kinases | >1000-fold | [1] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of PF-04217903.

Biochemical Kinase Assay (Continuous-Coupled Spectrophotometric Assay)

This assay quantifies the catalytic activity of recombinant human c-Met kinase by measuring the production of ADP.

Principle: The time-dependent production of ADP by c-Met is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Protocol:

-

Prepare a reaction mixture containing the c-Met enzyme, a peptide substrate, and ATP in a suitable kinase buffer.

-

Add PF-04217903 at various concentrations.

-

Initiate the reaction by adding a coupling system containing pyruvate kinase and lactate dehydrogenase.

-

Continuously monitor the decrease in NADH absorbance at 340 nm using a spectrophotometer.

-

Calculate the rate of reaction and determine the Ki value for PF-04217903.

Cellular c-Met Phosphorylation ELISA

This enzyme-linked immunosorbent assay (ELISA) measures the inhibition of c-Met phosphorylation in a cellular context.

Protocol:

-

Seed cells (e.g., A549, HUVEC) in 96-well plates and culture overnight.[4]

-

Replace the growth medium with serum-free medium.[4]

-

Add serial dilutions of PF-04217903 to the wells and incubate for 1-2 hours.[5]

-

For ligand-dependent phosphorylation, stimulate the cells with HGF for a short period (e.g., 10-20 minutes).[5]

-

Lyse the cells and transfer the lysates to an ELISA plate coated with an anti-c-Met capture antibody.

-

Detect phosphorylated c-Met using a primary antibody specific for phospho-c-Met, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Add a chemiluminescent substrate and measure the signal using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of PF-04217903.

Cell Proliferation Assay

This assay assesses the effect of PF-04217903 on the growth of tumor cell lines.

Protocol (using MTT/Resazurin):

-

Seed cells in 96-well plates at a low density.[6]

-

Treat the cells with various concentrations of PF-04217903.[6]

-

Incubate for a defined period (e.g., 72 hours).[6]

-

Add MTT or resazurin reagent to each well and incubate until a color change is observed.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the IC50 value for cell growth inhibition.

Apoptosis Assay

This assay determines the ability of PF-04217903 to induce programmed cell death.

Protocol (using ssDNA Apoptosis ELISA Kit):

-

Seed cells (e.g., GTL-16) in 96-well plates.[5]

-

Treat the cells with different concentrations of PF-04217903 in serum-free media for 24-48 hours.[5]

-

Lyse the cells and perform the ELISA according to the manufacturer's instructions to detect single-stranded DNA (ssDNA), a marker of apoptosis.[5]

-

Measure the absorbance and quantify the induction of apoptosis relative to untreated controls.

In Vivo Xenograft Tumor Model

This protocol evaluates the antitumor efficacy of PF-04217903 in a living organism.

Protocol:

-

Implant human tumor cells (e.g., GTL-16, U87MG) subcutaneously into immunocompromised mice.[5]

-

Allow the tumors to reach a predetermined size (e.g., 100-200 mm³).[5]

-

Administer PF-04217903 orally at various doses or a vehicle control daily.[5]

-

Measure tumor volume and body weight regularly throughout the study.

-

At the end of the study, excise the tumors for pharmacodynamic analysis (e.g., Western blotting for p-c-Met, immunohistochemistry for proliferation and apoptosis markers).

-

Evaluate the antitumor efficacy based on tumor growth inhibition.

The following diagram illustrates a general workflow for evaluating a c-Met inhibitor like PF-04217903.

Caption: General experimental workflow for inhibitor characterization.

Chemical Structure

The chemical structure of PF-04217903 is provided below.

IUPAC Name: 2-(4-(1-((quinolin-6-yl)methyl)-1H-1,2,3-triazolo[4,5-b]pyrazin-5-yl)-1H-pyrazol-1-yl)ethan-1-ol

Chemical Formula: C19H16N8O

Molecular Weight: 372.38 g/mol

This guide provides a comprehensive technical overview of PF-04217903, intended to support further research and development efforts in the field of c-Met targeted cancer therapy. The detailed protocols and summarized data serve as a valuable resource for scientists and researchers.

References

- 1. selleckchem.com [selleckchem.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Suppression of Apoptosis in Human Umbilical Vein Endothelial Cells (HUVECs) by Klotho Protein is Associated with Reduced Endoplasmic Reticulum Oxidative Stress and Activation of the PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

The Unwavering Precision of PF-04217903: A Deep Dive into its Kinase Selectivity Profile

For Immediate Release

[City, State] – November 8, 2025 – In the intricate landscape of kinase inhibitor drug development, achieving a high degree of selectivity remains a paramount challenge. This technical guide provides an in-depth analysis of the selectivity profile of PF-04217903, a potent and highly specific inhibitor of the c-Met receptor tyrosine kinase. The data and methodologies presented herein are curated for researchers, scientists, and drug development professionals to illuminate the precise molecular interactions and therapeutic potential of this compound.

PF-04217903 has demonstrated remarkable selectivity for c-Met, a key driver in various cancers, exhibiting over 1,000-fold greater potency for its primary target compared to a broad spectrum of other kinases.[1][2][3][4] This exceptional specificity minimizes the potential for off-target effects, a critical factor in the development of safer and more effective cancer therapies.

Quantitative Selectivity Profile

The inhibitory activity of PF-04217903 has been rigorously assessed against a comprehensive panel of kinases. The following tables summarize the key quantitative data, showcasing its potent and selective inhibition of c-Met and its variants, alongside its minimal impact on other closely related kinases.

Table 1: Inhibitory Potency of PF-04217903 against c-Met Kinase

| Target | Assay Type | IC50 (nM) | Cell Line |

| c-Met | Cellular c-Met Phosphorylation ELISA | 4.8 | A549[5] |

| Wild-type c-Met | In vitro kinase assay | 3.1 | N/A[5] |

| c-Met (H1094R mutant) | In vitro kinase assay | 3.1 | N/A[5] |

| c-Met (R988C mutant) | In vitro kinase assay | 6.4 | N/A[5] |

| c-Met (T1010I mutant) | In vitro kinase assay | 6.7 | N/A[5] |

| c-Met (Y1230C mutant) | In vitro kinase assay | >10,000 | N/A[5] |

Table 2: Selectivity of PF-04217903 against a Panel of Other Kinases

While the complete raw data from a broad kinome scan is not publicly available, extensive screening has been conducted. PF-04217903 was evaluated against a panel of over 208 kinases and consistently demonstrated a selectivity of over 1,000-fold for c-Met compared to other kinases in the panel.[5]

Experimental Methodologies

The robust and reproducible data on PF-04217903's selectivity are underpinned by meticulous experimental protocols. A key assay used to determine its cellular potency is the Cellular c-Met Phosphorylation ELISA.

Cellular c-Met Phosphorylation ELISA Protocol

This assay quantifies the inhibition of c-Met phosphorylation in a cellular context.

-

Cell Culture: A549 cells, which endogenously express wild-type human c-Met, are seeded in 96-well plates and cultured overnight in growth medium.[5]

-

Serum Starvation: The growth medium is replaced with a serum-free medium containing 0.04% BSA to reduce basal kinase activity.[5]

-

Inhibitor Treatment: Serial dilutions of PF-04217903 are added to the wells, and the cells are incubated for one hour at 37°C.[5]

-

Ligand Stimulation: Hepatocyte growth factor (HGF), the natural ligand for c-Met, is added at a concentration of 40 ng/mL for 20 minutes to stimulate c-Met phosphorylation.[5]

-

Cell Lysis: The cells are washed with HBSS supplemented with 1 mM Na3VO4 (a phosphatase inhibitor) and then lysed to extract cellular proteins.[5]

-

ELISA: An ELISA is performed using a capture antibody specific for c-Met and a detection antibody that recognizes phosphorylated tyrosine residues. The antibody-coated plates are incubated with the protein lysates overnight at 4°C.[5]

-

Data Analysis: The degree of c-Met phosphorylation is quantified, and IC50 values are calculated to determine the concentration of PF-04217903 required to inhibit 50% of HGF-stimulated c-Met phosphorylation.

c-Met Signaling Pathway and Inhibition by PF-04217903

The c-Met signaling pathway plays a crucial role in cell proliferation, survival, and motility. Dysregulation of this pathway is a hallmark of many cancers. PF-04217903, as an ATP-competitive inhibitor, blocks the catalytic activity of c-Met, thereby preventing the downstream signaling cascade.

Upon binding of its ligand, HGF, the c-Met receptor dimerizes and autophosphorylates key tyrosine residues in its kinase domain. This phosphorylation event creates docking sites for various adaptor proteins and downstream effectors, including GRB2, GAB1, PI3K, and STAT3. Activation of these proteins, in turn, triggers major signaling cascades such as the RAS/MAPK and PI3K/AKT pathways, leading to cancer cell growth and survival.[5] PF-04217903 effectively abrogates these processes by inhibiting the initial autophosphorylation of c-Met.

Conclusion

PF-04217903 stands out as a highly selective and potent c-Met inhibitor. Its exquisite selectivity profile, supported by robust experimental data, underscores its potential as a valuable tool for cancer research and a promising candidate for targeted cancer therapy. The detailed understanding of its mechanism of action and selectivity is crucial for its continued development and clinical application.

References

- 1. researchgate.net [researchgate.net]

- 2. Combined targeting of mTOR and c-MET signaling pathways for effective management of epithelioid sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sensitivity of selected human tumor models to PF-04217903, a novel selective c-Met kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Selective c-Met Inhibitor PF-04217903: An In-Depth Technical Guide on Downstream AKT and ERK Signaling Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the downstream signaling effects of PF-04217903, a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase. Specifically, this document focuses on the modulation of the key oncogenic signaling nodes, AKT and ERK, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental designs.

Introduction

PF-04217903 is an orally bioavailable, ATP-competitive inhibitor of the c-Met/hepatocyte growth factor (HGF) receptor tyrosine kinase.[1] The HGF/c-Met signaling axis is a critical pathway in cell proliferation, survival, migration, and invasion. Its dysregulation, through overexpression, gene amplification, or mutation, is implicated in the progression and metastasis of numerous human cancers.[2][3] PF-04217903 has demonstrated high selectivity for c-Met over a wide range of other kinases, making it a valuable tool for investigating c-Met-driven oncogenesis and a potential therapeutic agent.[2][3] Understanding its precise effects on downstream signaling pathways, such as the PI3K/AKT and RAS/MAPK (ERK) pathways, is crucial for its preclinical and clinical development.

Core Mechanism of Action

Upon binding of its ligand, HGF, the c-Met receptor dimerizes and undergoes autophosphorylation of key tyrosine residues within its kinase domain. This activation creates docking sites for adaptor proteins like GAB1 and GRB2, initiating downstream signaling cascades.[4] The two major pathways activated are:

-

The PI3K/AKT Pathway: This pathway is pivotal for cell survival and proliferation.

-

The RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade primarily regulates cell growth and proliferation.[4]

PF-04217903 exerts its effects by binding to the ATP-binding pocket of the c-Met kinase domain, preventing its autophosphorylation and subsequent activation of these downstream pathways.

Quantitative Analysis of PF-04217903 Activity

The inhibitory effects of PF-04217903 have been quantified in various preclinical models. The following tables summarize key in vitro and in vivo data related to its impact on c-Met signaling and associated biological outcomes.

Table 1: In Vitro Inhibitory Activity of PF-04217903

| Cell Line | Assay Type | Target/Process | IC50 (nmol/L) | Reference |

| HUVEC | c-Met Phosphorylation | HGF-stimulated c-Met phosphorylation | 4.6 | [2] |

| HUVEC | Cell Survival | HGF-mediated survival | 12 | [2] |

| HUVEC | Apoptosis | Induction of apoptosis | 7 | [2] |

| HUVEC | Matrigel Invasion | HGF-mediated invasion | 27 | [2] |

Table 2: In Vivo Effects of PF-04217903 on Tumor Growth

| Xenograft Model | Dosing | Treatment Duration | Tumor Growth Inhibition (%) | Reference |

| U87MG | 10 mg/kg/day | 10 days | 68 | [5] |

| U87MG | 30 mg/kg/day | 10 days | 84 | [5] |

| HT29 | Not Specified | Not Specified | 38-40 | [2] |

| Colo205 | Not Specified | Not Specified | 44 | [2] |

| MDA-MB-231 | Not Specified | Not Specified | 43 | [2] |

| H292 | Not Specified | Not Specified | 39 | [2] |

Downstream Signaling Effects: AKT and ERK Modulation

PF-04217903 has been shown to dose-dependently inhibit the phosphorylation of key downstream effectors of the c-Met pathway, including AKT and ERK.[2]

In the U87MG glioblastoma xenograft model, oral administration of PF-04217903 led to a dose-dependent decrease in the phosphorylation of both AKT and ERK1/2.[2] Similarly, in the GTL-16 gastric carcinoma model, which harbors MET gene amplification, PF-04217903 treatment resulted in a dose-dependent inhibition of AKT and ERK phosphorylation.[2]

Interestingly, in some contexts, the inhibition of c-Met by PF-04217903 can lead to signaling pathway "switching" as a potential resistance mechanism. For instance, in U87MG xenograft tumors, treatment with PF-04217903 resulted in a strong and dose-dependent induction of phospho-PDGFRβ levels, suggesting a possible escape mechanism.[2][3] In the HT29 colon cancer model, PF-04217903 monotherapy led to an upregulation of phospho-AKT, which was blocked by the combination with RON shRNA, indicating a role for RON in this signaling escape.[2]

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the mechanism of action and experimental investigation of PF-04217903, the following diagrams have been generated using the DOT language.

Caption: c-Met signaling pathway and the inhibitory action of PF-04217903.

Caption: Workflow for evaluating PF-04217903's impact on signaling.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of PF-04217903's effects on AKT and ERK signaling.

Cellular Kinase Phosphorylation ELISA Assay

This assay is employed for the quantitative determination of phosphorylated c-Met, AKT, and ERK in cell lysates.

-

Cell Seeding and Treatment:

-

Seed tumor cells (e.g., GTL-16, NCI-H1993, HT29) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with designated concentrations of PF-04217903 for a specified time (e.g., 1 hour). For some cell lines (e.g., U87MG, SW620, HT29), stimulation with HGF (e.g., 20 ng/mL) may be performed.[2][6]

-

-

Cell Lysis:

-

After treatment, aspirate the media and wash the cells with ice-cold PBS.

-

Lyse the cells by adding a suitable lysis buffer (e.g., 10 mM Tris pH 7.4, 100 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM NaF, 20 mM Na4P2O7, 2 mM Na3VO4, 1% Triton X-100, 10% glycerol, 0.1% SDS, 0.5% deoxycholate, and protease inhibitors).

-

-

ELISA Procedure:

-

Use a phospho-specific sandwich ELISA kit according to the manufacturer's instructions.

-

Typically, a capture antibody specific for the total protein (e.g., total AKT) is coated on the 96-well plate.

-

Add diluted cell lysates to the wells and incubate to allow the protein to bind to the capture antibody.

-

Wash the wells to remove unbound components.

-

Add a detection antibody that specifically recognizes the phosphorylated form of the target protein (e.g., phospho-AKT Ser473). This antibody is often conjugated to an enzyme like horseradish peroxidase (HRP).

-

After another wash step, add a chromogenic substrate (e.g., TMB). The enzyme on the detection antibody will catalyze a color change.

-

Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader. The signal intensity is proportional to the amount of phosphorylated protein in the sample.

-

Western Blot Analysis

Western blotting is used to visualize the levels of total and phosphorylated proteins.

-

Sample Preparation:

-

Lyse cells or homogenized tumor tissues as described for the ELISA assay.

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

Denature the protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) for at least 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and a loading control like GAPDH) overnight at 4°C with gentle agitation. Antibodies are diluted in the blocking buffer.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands corresponds to the amount of protein.

-

In Vivo Xenograft Tumor Model Studies

These studies are essential for evaluating the antitumor efficacy of PF-04217903 in a living organism.

-

Cell Implantation:

-

Harvest tumor cells from culture and resuspend them in a suitable medium, often mixed with Matrigel, to a final concentration for injection.

-

Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., athymic nude mice).

-

-

Tumor Growth and Treatment:

-

Monitor the mice regularly for tumor formation and growth. Tumor volume is typically calculated using the formula: (length x width^2) / 2.

-

Once the tumors reach a predetermined size (e.g., ~200 mm³), randomize the mice into treatment and control groups.[2]

-

Administer PF-04217903 orally at the desired doses and schedule. The control group receives the vehicle alone.[2]

-

-

Pharmacodynamic Analysis:

-

At the end of the study, or at specific time points, euthanize the mice and excise the tumors.

-

Tumor tissues can be flash-frozen in liquid nitrogen or fixed in formalin for subsequent analysis.

-

For signaling studies, homogenize the frozen tumor tissue and prepare lysates for Western blot analysis as described above to assess the in vivo inhibition of c-Met, AKT, and ERK phosphorylation.[2]

-

Conclusion

PF-04217903 is a highly selective c-Met inhibitor that effectively abrogates downstream signaling through the AKT and ERK pathways in various preclinical cancer models. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for researchers and drug development professionals working on c-Met-targeted therapies. The observed signaling escape mechanisms, such as the upregulation of PDGFRβ and the role of RON, highlight the complexity of tumor cell signaling and the importance of investigating potential resistance pathways to optimize therapeutic strategies. The provided visualizations and protocols serve as valuable resources for designing and interpreting experiments aimed at further elucidating the biological effects of PF-04217903 and other c-Met inhibitors.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Phospho-specific ELISA Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. Cell-Based ELISA Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. protocolsandsolutions.com [protocolsandsolutions.com]

The Selective c-Met Inhibitor PF-04217903: A Technical Guide to its Effects on HGF-Dependent Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor PF-04217903 and its targeted effects on the Hepatocyte Growth Factor (HGF)-dependent signaling pathway. PF-04217903 is a potent and highly selective, orally bioavailable, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2][3][4][5] Dysregulation of the HGF/c-Met axis is a known driver in the progression of numerous cancers, making it a critical target for therapeutic intervention.[3][6] This document details the mechanism of action of PF-04217903, presents its inhibitory activity in quantitative terms, outlines key experimental protocols for its evaluation, and visualizes its impact on cellular signaling pathways.

Mechanism of Action

PF-04217903 functions by selectively binding to the c-Met kinase domain and competing with ATP, thereby preventing autophosphorylation of the receptor upon HGF binding.[3][4][7] This action effectively abrogates the downstream signaling cascades that are crucial for cancer cell proliferation, survival, migration, and invasion.[1][2][4] The inhibitor has demonstrated more than 1,000-fold selectivity for c-Met over a broad panel of other kinases, highlighting its specificity.[2][3][4]

Quantitative Analysis of Inhibitory Activity

The potency of PF-04217903 has been quantified across a range of biochemical and cellular assays. The following tables summarize the key inhibitory concentrations (IC50) and binding affinities (Ki) reported in the literature.

| Biochemical Assays | |

| Parameter | Value (nM) |

| Ki (recombinant human c-Met kinase) | 4.8[2] |

| IC50 (c-Met autophosphorylation in A549 cells) | 4.0[8] |

| IC50 (HGF-stimulated c-Met phosphorylation in HUVECs) | 4.6[2][3] |

| Cellular Assays | ||

| Cell Line | Assay | IC50 (nM) |

| GTL-16 (gastric carcinoma) | Cell Proliferation | 5-16[3] |

| NCI-H1993 (NSCLC) | Cell Proliferation | 5-16[3] |

| U-87 MG (glioblastoma) | Cell Proliferation (HGF-stimulated) | Partial Inhibition[6] |

| SW620 (colon cancer) | Cell Proliferation (HGF-stimulated) | Partial Inhibition[6] |

| HT29 (colon cancer) | Cell Proliferation (HGF-stimulated) | Partial Inhibition[6] |

| HUVEC (endothelial cells) | HGF-mediated Survival | 12[2][3] |

| HUVEC (endothelial cells) | HGF-mediated Matrigel Invasion | 27[2] |

| HUVEC (endothelial cells) | HGF-induced Apoptosis | 7[2] |

| NCI-H441 (NSCLC) | HGF-stimulated Matrigel Invasion | Not specified |

| LXFA 526L (lung adenocarcinoma) | Clonogenic Growth | 16[8] |

| LXFA 1647L (lung adenocarcinoma) | Clonogenic Growth | 13[8] |

Key Signaling Pathways and Inhibition by PF-04217903

Activation of c-Met by HGF triggers multiple downstream signaling pathways critical for cell function and survival. PF-04217903 effectively blocks these pathways at their origin.

Caption: HGF/c-Met signaling cascade and the inhibitory action of PF-04217903.

Detailed Experimental Protocols

Reproducible and rigorous experimental design is paramount in drug discovery. Below are detailed methodologies for key assays used to characterize PF-04217903.

Biochemical Kinase Assay (c-Met Catalytic Activity)

This assay quantifies the catalytic activity of c-Met and the inhibitory effect of PF-04217903.

Caption: Workflow for a continuous-coupled spectrophotometric kinase assay.

Methodology:

-

Reagents: Recombinant human c-Met kinase, ATP, NADH, phosphoenolpyruvate, pyruvate kinase, lactate dehydrogenase, and PF-04217903.

-

Assay Principle: The production of ADP by c-Met is coupled to the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.[2]

-

Procedure:

-

Varying concentrations of PF-04217903 are added to a 96-well plate.[2]

-

Recombinant c-Met enzyme is added and pre-incubated with the inhibitor.

-

The kinase reaction is initiated by the addition of a solution containing ATP and the coupling enzymes.

-

The decrease in absorbance at 340 nm is monitored spectrophotometrically over time.

-

The rate of reaction is calculated for each inhibitor concentration.

-

Ki values are determined by fitting the data to the Morrison equation for tight-binding inhibitors.

-

Cellular c-Met Phosphorylation Assay (Capture ELISA)

This assay measures the level of c-Met phosphorylation in a cellular context.

Methodology:

-

Cell Culture: Human tumor cell lines (e.g., GTL-16, NCI-H1993, HT29) are seeded in 96-well plates and cultured overnight.[2][9]

-

Treatment: Cells are treated with designated concentrations of PF-04217903 for 1 hour.[2][9] For non-autocrine cell lines, HGF (e.g., 20 ng/mL) is added to stimulate c-Met phosphorylation.[2]

-

Lysis: Cells are lysed to release cellular proteins.

-

ELISA:

-

A capture antibody specific for total c-Met is coated on the ELISA plate.

-

Cell lysates are added to the wells, and total c-Met is captured.

-

A detection antibody specific for phosphorylated tyrosine residues (pY) is added.

-

A secondary antibody conjugated to a detection enzyme (e.g., HRP) is used for signal generation.

-

The signal is quantified using a plate reader.

-

-

Analysis: The IC50 value is calculated as the concentration of PF-04217903 that inhibits c-Met phosphorylation by 50%.

Cell Proliferation Assay

This assay assesses the effect of PF-04217903 on the growth of cancer cell lines.

Methodology:

-

Cell Seeding: Cells are seeded at a low density in 96-well plates.[2][9]

-

Treatment: The following day, cells are treated with a range of concentrations of PF-04217903. For cell lines requiring exogenous HGF for proliferation (e.g., U87MG, SW620, HT29), HGF is added to the media.[2]

-

Incubation: Cells are incubated for a period of 72 hours to 4 days.[8][9][10]

-

Quantification: The number of viable cells is determined using assays such as MTT, resazurin, or by direct cell counting with a Coulter counter.[8][9][10]

-

Analysis: The IC50 value for cell proliferation is determined by plotting the percentage of cell growth inhibition against the log concentration of PF-04217903.

Anti-Angiogenic Properties

PF-04217903 exhibits potent anti-angiogenic effects, which are critical for its anti-tumor activity.[2][4] The inhibitor has been shown to:

-

Inhibit HGF-stimulated c-Met phosphorylation in Human Umbilical Vein Endothelial Cells (HUVECs).[2]

-

Inhibit HGF-mediated survival and Matrigel invasion of HUVECs.[2]

-

Induce apoptosis in HUVECs.[2]

-

Reduce microvessel density in in vivo tumor models.[2]

-

Decrease the secretion of pro-angiogenic factors such as VEGFA and IL-8 from tumor cells.[2]

In Vivo Antitumor Activity

In preclinical xenograft models, PF-04217903 has demonstrated significant, dose-dependent antitumor activity.[2][4] This efficacy is strongly correlated with the in vivo inhibition of c-Met phosphorylation and downstream signaling, leading to reduced tumor cell proliferation (as measured by Ki67 staining) and increased apoptosis (as measured by cleaved caspase-3).[3][7] The compound has shown marked activity in tumor models with MET gene amplification or an HGF/c-Met autocrine loop.[2][4]

Conclusion

PF-04217903 is a highly selective and potent c-Met inhibitor that effectively targets HGF-dependent signaling. Its ability to inhibit c-Met phosphorylation, block downstream signaling pathways, and exert anti-proliferative, pro-apoptotic, and anti-angiogenic effects underscores its therapeutic potential in cancers driven by aberrant c-Met activity. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working on c-Met targeted therapies.

References

- 1. Facebook [cancer.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Sensitivity of selected human tumor models to PF-04217903, a novel selective c-Met kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. abmole.com [abmole.com]

- 6. dovepress.com [dovepress.com]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

PF-04217903: A Preclinical Overview of a Selective c-Met Kinase Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

PF-04217903 is an orally bioavailable, ATP-competitive small-molecule inhibitor of the c-Met (hepatocyte growth factor receptor, HGFR) tyrosine kinase.[1][2][3][4][5] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion, and its dysregulation is implicated in the progression of numerous human cancers.[1][2][3][5] PF-04217903 has demonstrated high selectivity, being over 1,000-fold more selective for c-Met than for a panel of more than 150 other kinases.[2][3][4][5] This high selectivity minimizes off-target effects, a desirable characteristic in targeted cancer therapy. Preclinical studies have shown that PF-04217903 effectively inhibits c-Met phosphorylation and downstream signaling, leading to antitumor activity in both in vitro and in vivo models.[2][3][4][5] This document provides a comprehensive overview of the preclinical data for PF-04217903, including its in vitro and in vivo efficacy, and details of the experimental protocols used in these key studies.

Data Presentation

In Vitro Activity of PF-04217903

| Assay Type | Cell Line/Target | IC50 (nmol/L) | Reference |

| Biochemical Kinase Assay | c-Met Kinase | 4.5 (Ki) | [4] |

| c-Met Phosphorylation | HUVEC | 4.6 | [2][4] |

| GTL-16 | 7.3 (mean across cell lines) | [5] | |

| NCI-H1993 | 7.3 (mean across cell lines) | [5] | |

| HT29 | 7.3 (mean across cell lines) | [5] | |

| mIMCD3 (murine) | 6.9 | [5] | |

| MDCK (canine) | 9.5 | [5] | |

| Cell Proliferation | GTL-16 (MET amplified) | 12 | [2] |

| NCI-H1993 (MET amplified) | 30 | [2] | |

| General Tumor Cell Lines | 5-16 | [4] | |

| Apoptosis Induction | GTL-16 | 31 | [2] |

| HUVEC | 7 | [2] | |

| Cell Survival | HUVEC | 12 | [2] |

| Matrigel Invasion | HUVEC | 27 | [2] |

| NCI-H441 | Not specified | [2] |

In Vivo Antitumor Efficacy of PF-04217903 in Xenograft Models

| Tumor Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |

| U87MG (Glioblastoma) | 10 mg/kg | 68% | [2] |

| 30 mg/kg | 84% | [2] | |

| HT29 (Colon) | 50 mg/kg/day | 40% | [2] |

| HT29 (with RON shRNA) | 50 mg/kg/day | 77% (enhanced efficacy) | [2][3][5] |

| Colo205 (Colon) | Not specified | 44% | [2] |

| MDA-MB-231 (Breast) | Not specified | 43% | [2] |

| H292 (NSCLC) | Not specified | 39% | [2] |

| GTL-16 (Gastric) | Dose-dependent | Strong correlation with c-Met phosphorylation inhibition | [2] |

Signaling Pathway and Mechanism of Action

PF-04217903 exerts its antitumor effects by selectively binding to the ATP-binding site of the c-Met receptor tyrosine kinase, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. These pathways, including the RAS/MAPK and PI3K/AKT pathways, are critical for cancer cell proliferation, survival, and invasion.

Caption: c-Met signaling pathway and the inhibitory action of PF-04217903.

Experimental Protocols

Cellular Kinase Phosphorylation ELISA Assay

This assay quantifies the inhibition of c-Met phosphorylation in cells treated with PF-04217903.

Caption: Workflow for the cellular kinase phosphorylation ELISA assay.

Methodology:

-

Cell Seeding: Tumor cells (e.g., GTL-16, NCI-H1993, HT29) were seeded in 96-well plates and allowed to adhere overnight.[2][6][7]

-

Compound Treatment: Cells were treated with various concentrations of PF-04217903 for 1 hour.[2][6][7]

-

Lysis: After treatment, the cells were lysed to release cellular proteins.

-

ELISA: A capture ELISA was performed to determine the level of c-Met phosphorylation. The cell lysates were transferred to plates pre-coated with an antibody that captures total c-Met. A second antibody specific for the phosphorylated form of c-Met was then added, followed by a detection antibody. The signal, proportional to the amount of phosphorylated c-Met, was then measured.

Cell Proliferation/Survival Assays

These assays determine the effect of PF-04217903 on the growth and viability of cancer cells.

Methodology:

-

Cell Seeding: Cells were seeded at a low density in 96-well plates.[2][6][7]

-

Compound Treatment: The cells were treated with designated concentrations of PF-04217903. For some cell lines, such as U87MG, SW620, and HT29, hepatocyte growth factor (HGF) was added to stimulate c-Met activity.[2][6][7]

-

Viability Assessment: Cell viability was assessed using either an MTT or resazurin assay, which measure metabolic activity as an indicator of the number of living cells.[6][7]

Apoptosis Assay

This assay measures the induction of programmed cell death in response to PF-04217903 treatment.

Methodology:

-

Cell Treatment: GTL-16 cells were treated with PF-04217903 for 24 hours in growth media (RPMI + 10% FBS).[6][7]

-

Apoptosis Detection: Cell apoptosis was detected using a single-stranded DNA (ssDNA) Apoptosis ELISA Kit. This assay quantifies the amount of ssDNA, a marker of apoptosis.[6][7]

In Vivo Tumor Xenograft Studies

These studies evaluate the antitumor efficacy of PF-04217903 in a living organism.

Caption: General workflow for in vivo tumor xenograft studies.

Methodology:

-

Tumor Implantation: Athymic mice were implanted with human tumor cells (e.g., GTL-16, U87MG, HT29).[2]

-

Treatment: Once tumors reached a volume of approximately 200 mm³, mice were treated orally with PF-04217903 at various doses or with a vehicle control.[2][6]

-

Efficacy Evaluation: Tumor volumes were measured throughout the study to determine the extent of tumor growth inhibition.[2]

-

Pharmacodynamic Analysis: At the end of the study, tumor tissues were collected to assess the inhibition of c-Met phosphorylation and downstream signaling, as well as effects on cell proliferation (Ki67 staining) and apoptosis (cleaved caspase-3).[2][8]

Conclusion

The preclinical data for PF-04217903 strongly support its profile as a potent and highly selective inhibitor of the c-Met receptor tyrosine kinase. It demonstrates significant antitumor activity in a range of in vitro and in vivo cancer models, particularly those with MET amplification or an HGF/c-Met autocrine loop.[2][3][5] The clear correlation between c-Met inhibition and antitumor efficacy underscores the on-target activity of the compound.[2][3][4][5] Further investigations, including combination studies, may reveal additional therapeutic opportunities for PF-04217903 in the treatment of c-Met-driven malignancies.[2][3][5]

References

- 1. Facebook [cancer.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Sensitivity of selected human tumor models to PF-04217903, a novel selective c-Met kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

PF-04217903 (CAS 956905-27-4): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-04217903, with CAS number 956905-27-4, is a potent and highly selective, orally bioavailable, small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] As an ATP-competitive inhibitor, it demonstrates significant anti-neoplastic activity by disrupting the HGF/c-Met signaling pathway, which is crucial in tumor cell proliferation, survival, migration, and invasion.[1][3] This document provides a comprehensive technical overview of PF-04217903, summarizing key quantitative data, detailing experimental protocols from preclinical studies, and visualizing associated biological pathways and workflows.

Introduction

The hepatocyte growth factor (HGF) receptor, c-Met, is a receptor tyrosine kinase that plays a pivotal role in normal cellular functions, including embryogenesis and tissue regeneration.[4] However, dysregulation of the HGF/c-Met signaling pathway, through mechanisms such as gene amplification, mutation, or autocrine/paracrine activation, is strongly implicated in the progression and metastasis of numerous human cancers.[4][5] PF-04217903 has emerged as one of the most selective c-Met inhibitors, exhibiting over 1,000-fold selectivity for c-Met compared to a broad panel of other kinases, making it a valuable tool for targeted cancer therapy research.[3][5]

Physicochemical Properties

| Property | Value |

| CAS Number | 956905-27-4[2][6] |

| Molecular Formula | C₁₉H₁₆N₈O[2][7] |

| Molecular Weight | 372.38 g/mol [2] |

| Appearance | Solid[6] |

Mechanism of Action

PF-04217903 functions as an ATP-competitive inhibitor of the c-Met kinase.[2][3] By binding to the ATP-binding site of the c-Met receptor, it prevents the phosphorylation and subsequent activation of the kinase. This blockade disrupts downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways, which are critical for driving tumor cell growth, survival, and motility.[2][8]

Figure 1: PF-04217903 Mechanism of Action.

Quantitative In Vitro Activity

PF-04217903 has demonstrated potent and selective inhibitory activity across various in vitro assays.

Table 1: Kinase Inhibition

| Target | Assay Type | Value |

| Human c-Met | Ki | 4.8 nM[6] |

Table 2: Cellular Activity (IC50 Values)

| Cell Line | Cancer Type | Assay | IC50 (nM) |

| GTL-16 | Gastric Carcinoma | Proliferation | 12[6][7] |

| NCI-H1993 | NSCLC | Proliferation | 30[6] |

| GTL-16 | Gastric Carcinoma | Apoptosis | 31[6][7] |

| NCI-H441 | Lung Carcinoma | HGF-mediated Migration | 11[7] |

| NCI-H441 | Lung Carcinoma | Matrigel Invasion | 7 - 12.5[6] |

| HUVEC | Endothelial | HGF-stimulated c-Met Phosphorylation | 4.6[5] |

| HUVEC | Endothelial | HGF-mediated Survival | 12[5][9] |

| HUVEC | Endothelial | HGF-mediated Apoptosis Induction | 7[5] |

| HUVEC | Endothelial | HGF-mediated Matrigel Invasion | 27[5] |

Quantitative In Vivo Efficacy

Preclinical studies in xenograft models have shown significant dose-dependent anti-tumor activity.

Table 3: In Vivo Tumor Growth Inhibition (TGI)

| Xenograft Model | Cancer Type | Dose | TGI (%) |

| U87MG | Glioblastoma | 10 mg/kg | 68%[5] |

| U87MG | Glioblastoma | 30 mg/kg | 84%[5] |

| HT29 | Colon Carcinoma | 50 mg/kg/day | 38-40%[3][5] |

| Colo205 | Colon Carcinoma | Not specified | 44%[5] |

| MDA-MB-231 | Breast Carcinoma | Not specified | 43%[5] |

| NCI-H292 | NSCLC | Not specified | 39%[5] |

Table 4: Combination Therapy in HT29 Xenograft Model

| Treatment | TGI (%) |

| PF-04217903 alone | 38%[3][5] |

| RON shRNA alone | 56%[3][5] |

| PF-04217903 + RON shRNA | 77%[3][5] |

Experimental Protocols

Cell Proliferation Assay

Figure 2: Cell Proliferation Assay Workflow.

Methodology:

-

Tumor cells were seeded at a low density in 96-well plates.[10]

-

Cells were treated with a range of concentrations of PF-04217903. For cell lines not exhibiting autocrine signaling, HGF (e.g., 20 ng/mL) was added to stimulate the c-Met pathway.[10]

-

Following a 48- to 72-hour incubation period, cell viability was assessed.[6] This can be accomplished using methods such as MTT or resazurin-based assays to measure metabolic activity, or by direct cell counting using a Coulter counter.[10][11]

-

The half-maximal inhibitory concentration (IC50) was then calculated from the dose-response curves.

Apoptosis Assay

Methodology:

-

GTL-16 cells were cultured in growth media (RPMI + 10% FBS).[10]

-

The cells were treated with various concentrations of PF-04217903 for 24 hours.[10]

-

Apoptosis was quantified using a single-stranded DNA (ssDNA) Apoptosis ELISA Kit, which measures the amount of denatured DNA characteristic of apoptotic cells.[10]

-

Results were expressed as a percentage of the control (untreated) cells.[10]

Cell Migration and Invasion Assay

Figure 3: Cell Migration/Invasion Assay Workflow.

Methodology:

-

NCI-H441 cells were used in a transwell assay system (e.g., ACEA CIM Cell System). For invasion assays, the transwell membrane was coated with a layer of Matrigel.[10]

-

Cells were seeded in the upper chamber of the transwell insert.

-

The media contained HGF (25 ng/mL) to act as a chemoattractant, along with designated concentrations of PF-04217903.[10]

-

The migration (across the membrane) and invasion (through the Matrigel and membrane) of cells to the lower chamber was monitored in real-time for 48 hours.[10]

-

The number of migrated/invaded cells was quantified to determine the inhibitory effect of the compound.

In Vivo Xenograft Studies

Methodology:

-

Athymic nude mice were subcutaneously implanted with human tumor cells (e.g., GTL-16, U87MG, HT29).

-

Once tumors reached a predetermined volume (e.g., 170-400 mm³), mice were randomized into vehicle control and treatment groups.[10]

-

PF-04217903 was administered orally at specified doses and schedules (e.g., once daily).[10]

-

Tumor volumes were measured regularly throughout the study to assess tumor growth inhibition.

-

At the end of the study, tumors and plasma were collected for pharmacodynamic biomarker analysis, such as c-Met phosphorylation, Ki67 (proliferation marker), and cleaved caspase-3 (apoptosis marker), via methods like Western blot and immunohistochemistry.[5][10]

Potential Resistance Mechanisms

Prolonged treatment with c-Met inhibitors can lead to acquired resistance. Preclinical studies on PF-04217903 and other c-Met inhibitors have identified several potential mechanisms:

-

Oncogene Switching: In U87MG xenografts, PF-04217903 treatment strongly induced the phosphorylation of PDGFRβ, suggesting a switch in signaling pathways that could compromise the inhibitor's efficacy.[3][5]

-

Downstream Pathway Activation: Mutations or overexpression of downstream signaling molecules, such as KRAS, HRAS, or PI3K, can confer resistance by bypassing the need for c-Met activation.[8]

-

Secondary Mutations: A secondary mutation in the c-Met kinase domain (M1268T) was identified in a patient treated with PF-04217903 in a Phase I clinical trial, which can reduce drug affinity.[12]

Conclusion